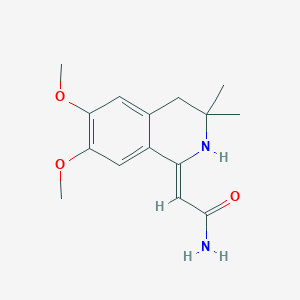
(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the isoquinoline ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield dihydroisoquinolines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, isoquinoline derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The specific compound may exhibit similar activities and could be investigated for its effects on biological systems.
Medicine
In medicine, compounds with isoquinoline cores are explored for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. Research may focus on the compound’s ability to interact with specific molecular targets involved in disease pathways.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science. Their diverse reactivity and biological activities make them valuable in various applications.
Mechanism of Action
The mechanism of action of (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide would depend on its specific interactions with molecular targets. Typically, isoquinoline derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies involving molecular docking, binding assays, and cellular experiments would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory effects.
Tetrahydroisoquinoline: A structural analog with various biological activities.
Uniqueness
(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. These structural features may confer distinct biological activities and reactivity compared to other isoquinoline derivatives.
Properties
IUPAC Name |
(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2)8-9-5-12(19-3)13(20-4)6-10(9)11(17-15)7-14(16)18/h5-7,17H,8H2,1-4H3,(H2,16,18)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRJKZFNEBBXDC-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=CC(=O)N)N1)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC(=C(C=C2/C(=C/C(=O)N)/N1)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-N-[5-chloro-2-(ethoxymethyl)-6-methyl-4-pyrimidinyl]benzenesulfonamide](/img/structure/B5918229.png)
![(5E)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5918234.png)
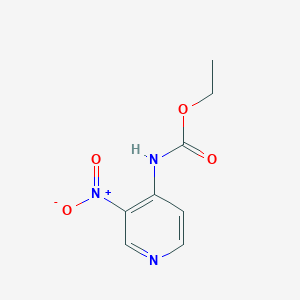
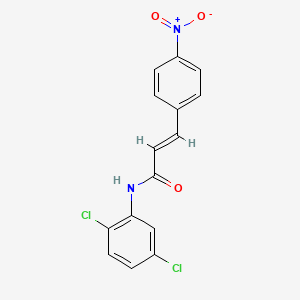
![(2E)-N-[(4-FLUOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE](/img/structure/B5918243.png)
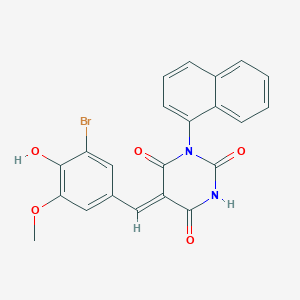
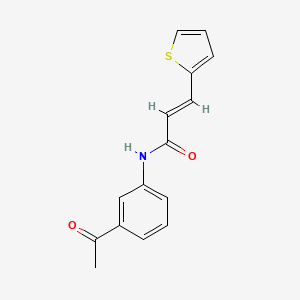
![(5Z)-1-(2-fluorophenyl)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5918257.png)

![O-propan-2-yl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate](/img/structure/B5918296.png)
![N-methyl-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridin-2-amine](/img/structure/B5918302.png)
![1-N,3-N-bis[4-[(E)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide](/img/structure/B5918310.png)
![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5918320.png)

